Ethyl 2-(2,6-dimethylphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-dimethylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)8-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSITMINDVYNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for Ethyl 2 2,6 Dimethylphenyl Acetate and Analogues
Esterification Approaches
Direct esterification, particularly the Fischer-Speier esterification, represents the most conventional method for producing Ethyl 2-(2,6-dimethylphenyl)acetate. This approach involves the direct reaction of the corresponding carboxylic acid with ethanol (B145695).
Condensation Reactions of Phenylacetic Acid Derivatives with Ethanol
The fundamental method for synthesizing this compound is the condensation reaction between 2,6-dimethylphenylacetic acid and ethanol. This equilibrium-limited reaction produces the ester and water as a by-product. To drive the reaction toward the product side and achieve higher yields, it is often necessary to use an excess of one reactant, typically the less expensive ethanol, or to remove the water as it is formed. dergipark.org.tr The classic Fischer esterification is the most common industrial method for producing simple esters like ethyl acetate (B1210297) due to the relatively low cost of raw materials. mdpi.comresearchgate.net
Catalytic Systems in Ester Synthesis (e.g., Acid-Catalyzed Esterification)
The esterification of phenylacetic acid derivatives is typically a slow process that requires a catalyst to proceed at a practical rate. Acid catalysts are predominantly used for this purpose.
Homogeneous Catalysts:
Mineral Acids: Strong inorganic acids such as sulfuric acid and, to a lesser extent, hydrochloric and phosphoric acids, are commonly employed as homogeneous catalysts. mdpi.comhillpublisher.com Concentrated sulfuric acid is particularly effective and widely used. hillpublisher.com
Organic Acids: p-Toluenesulfonic acid is another effective catalyst for synthesizing esters from acetic acid and alcohol.
Heterogeneous Catalysts:
Ion-Exchange Resins: Acidic ion-exchange resins serve as solid, reusable catalysts, offering advantages in product purification by simple filtration. mdpi.comresearchgate.net
Solid Superacids: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) and other supported acids have been investigated as highly efficient solid catalysts.
Other Solid Catalysts: A variety of other solid materials, including inorganic salts like aluminum sulfate and copper(II) chloride, as well as heteropolyacids, have demonstrated catalytic activity in esterification reactions.
| Catalyst Type | Examples | Typical Reaction Temperature | Key Advantages |
| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | 70-90 °C mdpi.com | High reaction rates |
| Heterogeneous | Acidic Ion-Exchange Resins, Solid Superacids | Variable, often higher | Ease of separation, reusability |
Optimization of Reaction Conditions for Yield and Purity
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.
Molar Ratio of Reactants: The equilibrium nature of the Fischer esterification means that the molar ratio of alcohol to carboxylic acid is a critical factor. dergipark.org.trhillpublisher.com Using an excess of ethanol can shift the equilibrium towards the formation of the ester, leading to higher conversion rates. researchgate.net
Catalyst Concentration: The amount of catalyst used plays a key role in the reaction rate. dergipark.org.trhillpublisher.com An optimal loading must be determined, as excessive amounts can complicate purification and increase costs, while insufficient amounts lead to slow and incomplete reactions.
Water Removal: As water is a by-product, its removal from the reaction mixture is a primary strategy to drive the reaction to completion, in accordance with Le Chatelier's principle. dergipark.org.tr This can be achieved through methods like azeotropic distillation.
Systematic studies have shown that optimizing these factors—reactant molarity ratio, catalyst dosage, reaction temperature, and reactant feeding rate—is crucial for controlling the productivity and purity of the final ester product. hillpublisher.comhillpublisher.com
| Parameter | Optimized Condition | Impact on Reaction |
| Temperature | 80-85°C hillpublisher.comhillpublisher.com | Balances reaction rate against side-product formation |
| Molar Ratio | Excess Ethanol researchgate.net | Shifts equilibrium to favor product formation |
| Catalyst Amount | 0.5% - 1% (by weight) dergipark.org.tr | Increases reaction rate to achieve equilibrium faster |
| By-product Removal | Continuous removal of water dergipark.org.tr | Drives reaction to completion, increasing yield |
Indirect Synthetic Pathways
Indirect routes to this compound involve the synthesis of the 2,6-dimethylphenylacetic acid precursor from different starting materials, followed by esterification.
Derivatization from Substituted Anilines (e.g., Meerwein Arylation)
The Meerwein arylation provides a method for forming carbon-carbon bonds, which can be adapted for the synthesis of phenylacetic acid precursors. The process begins with the conversion of a substituted aniline (B41778) into a diazonium salt. mdma.chresearchgate.net This reactive intermediate can then be coupled with an appropriate alkene under copper catalysis. researchgate.net For the synthesis of a phenylacetic acid derivative, the diazonium salt of a 2,6-dimethylaniline derivative could be reacted with an acrylic acid ester equivalent, followed by subsequent chemical transformations to yield the desired 2,6-dimethylphenylacetic acid, which is then esterified.
Synthesis via Chloroacetyl Chloride Intermediates
A well-established indirect pathway involves the Friedel-Crafts acylation of a corresponding dialkylbenzene with chloroacetyl chloride. For the target compound, 1,3-dimethylbenzene (m-xylene) would be reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2-chloro-1-(2,6-dimethylphenyl)ethanone. google.comgoogle.com This chloroethanone intermediate is a key precursor. It can be converted into (2,6-dimethylphenyl)acetonitrile through reaction with a cyanide salt, followed by hydrolysis of the nitrile to yield 2,6-dimethylphenylacetic acid. google.com The resulting acid is then subjected to esterification with ethanol as described in the previous sections to obtain the final product, this compound. google.com
Preparation of Functionally Modified Derivatives
The modification of this compound allows for the synthesis of a variety of derivatives with potential applications in different fields of chemical research. The following sections detail the methodologies for introducing oxo, hydrazone, and difluoro functionalities.
The synthesis of ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate can be achieved through a mixed Claisen condensation reaction. This method involves the reaction of this compound with an oxalate ester, such as diethyl oxalate, in the presence of a strong base. libretexts.orgopenstax.orgyale.eduopenstax.orgutexas.edu
In this reaction, this compound acts as the nucleophilic donor after being deprotonated at the α-carbon by a suitable base, like sodium ethoxide. The resulting enolate then attacks one of the carbonyl carbons of diethyl oxalate, the electrophilic acceptor. libretexts.orgopenstax.org Subsequent elimination of an ethoxide ion leads to the formation of the desired β-keto ester, ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate. To favor the mixed condensation and minimize self-condensation of the starting ester, the oxalate ester is often used in excess. libretexts.org
An alternative approach to a related compound, 2‐((2,6‐dimethylphenyl)amino)‐2‐oxoacetic acid, involves the reaction of 2,6-dimethylaniline with ethyl oxalyl chloride in the presence of a base like triethylamine. researchgate.net Subsequent hydrolysis of the resulting ethyl ester would yield the carboxylic acid. This highlights a different synthetic strategy starting from the corresponding aniline.
Table 1: Synthesis of Ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate via Mixed Claisen Condensation
| Reactant 1 (Donor) | Reactant 2 (Acceptor) | Base | Solvent | Product |
|---|
The preparation of hydrazone derivatives of this compound typically proceeds through a two-step synthesis. The first step involves the conversion of the ester to the corresponding hydrazide, 2-(2,6-dimethylphenyl)acetohydrazide. This is generally accomplished by reacting this compound with hydrazine hydrate, often in a solvent like ethanol and with heating. brieflands.comekb.egsphinxsai.comnih.gov
The resulting 2-(2,6-dimethylphenyl)acetohydrazide can then be condensed with various aldehydes or ketones to form the desired hydrazone derivatives. sphinxsai.comorganic-chemistry.orgnih.gov This condensation reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may be catalyzed by a small amount of acid. sphinxsai.com The selection of the aldehyde or ketone determines the substituent on the imine carbon of the final hydrazone product.
For instance, the reaction of 2-hydrazinyl-N-(2,6-dimethylphenyl)acetamide with various aromatic aldehydes has been shown to produce the corresponding Schiff bases (hydrazones). sphinxsai.com A similar principle applies to the hydrazide derived from this compound.
Table 2: Two-Step Synthesis of Hydrazone Derivatives
| Step | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| 1. Hydrazide Formation | This compound | Hydrazine hydrate | 2-(2,6-dimethylphenyl)acetohydrazide |
The introduction of two fluorine atoms at the α-position of this compound results in the formation of ethyl 2,2-difluoro-2-(2,6-dimethylphenyl)acetate. While specific synthetic details for this exact compound are not extensively documented in readily available literature, the existence of the closely related analogue, ethyl 2-(2,5-dimethylphenyl)-2,2-difluoroacetate, confirms the feasibility of such a transformation. nih.gov
The synthesis of α,α-difluoro esters can be approached through various methods. One common strategy involves the fluorination of a suitable precursor. For example, the synthesis of ethyl difluoroacetoacetate is achieved through the Claisen condensation of ethyl difluoroacetate and ethyl acetate. google.com General methods for producing ethyl difluoroacetate often involve the reaction of difluoroacetic acid or its derivatives with ethanol. chemicalbook.comgoogle.com
For the direct α,α-difluorination of an existing ester like this compound, electrophilic fluorinating agents could potentially be employed. The synthesis would likely involve the generation of an enolate from the starting ester, followed by quenching with an electrophilic fluorine source.
Table 3: Potential Synthetic Route for Ethyl 2,2-difluoro-2-(2,6-dimethylphenyl)acetate
| Starting Material | Key Transformation | Potential Reagents | Product |
|---|
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 2,6 Dimethylphenyl Acetate
Intramolecular and Intermolecular Reaction Pathways
The reactivity of Ethyl 2-(2,6-dimethylphenyl)acetate is centered around the ester group and the aromatic ring. The following sections delve into the specific transformations it can undergo.
Ester Hydrolysis and Transesterification Mechanisms
Ester hydrolysis, the cleavage of an ester bond by water, can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, leading to the elimination of ethanol (B145695) and the formation of 2-(2,6-dimethylphenyl)acetic acid. youtube.comyoutube.com This entire process is reversible, and the position of the equilibrium can be influenced by the concentration of water. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This addition-elimination process results in the formation of a carboxylate salt and ethanol. This reaction is effectively irreversible because the final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by the strong base, driving the reaction to completion. chemistrysteps.com
Transesterification: This process is analogous to hydrolysis but involves an alcohol instead of water as the nucleophile. It allows for the conversion of the ethyl ester to another ester. The reaction can be catalyzed by either an acid or a base, following mechanisms similar to those of hydrolysis. The equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.
The steric hindrance provided by the two ortho-methyl groups on the phenyl ring can influence the rate of both hydrolysis and transesterification by impeding the approach of the nucleophile to the carbonyl carbon.
Nucleophilic Substitution Reactions at the Ester Moiety
The ester group in this compound is susceptible to attack by various nucleophiles at the electrophilic carbonyl carbon, leading to nucleophilic acyl substitution. Besides water and alcohols, other nucleophiles such as amines can react to form the corresponding amides. For instance, reaction with an amine would yield N-substituted-2-(2,6-dimethylphenyl)acetamide.
These reactions generally proceed through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. The feasibility and rate of these reactions are dependent on the nucleophilicity of the attacking species and the reaction conditions. Similar to hydrolysis, steric hindrance from the 2,6-dimethylphenyl group can play a significant role in the kinetics of these transformations.
The synthesis of related compounds often involves nucleophilic substitution. For example, the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate proceeds via a bimolecular nucleophilic substitution (SN2) reaction where an alkoxide attacks ethyl chloroacetate. walisongo.ac.id Similarly, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate is synthesized by the reaction of a thiolate with ethyl chloroacetate. nih.gov
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction of this compound can occur at the aromatic ring or the ester functionality, although the ester group is generally resistant to mild oxidizing and reducing agents.
Oxidation: Catalytic oxidation of esters like ethyl acetate (B1210297) typically requires harsh conditions and specialized catalysts to proceed to carbon dioxide and water. rsc.orgrsc.orgmdpi.com The aromatic ring, while activated by the methyl groups, is also sterically shielded. Oxidation might selectively occur at the benzylic position under specific conditions to yield a ketone or carboxylic acid derivative, though this can be challenging. Spontaneous air oxidation has been observed in structurally related compounds, leading to hydroxylation, suggesting a potential degradation pathway. researchgate.net
Reduction: The ester group can be reduced to a primary alcohol, in this case, 2-(2,6-dimethylphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. Softer reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters. In some contexts, ethyl acetate itself has been used as a pro-reducing agent in specific reactions like the reductive deamination of nitroanilines. researchgate.net
Electronic and Steric Effects on Reactivity
The two methyl groups at the ortho positions of the phenyl ring exert profound electronic and steric effects that modulate the reactivity of the entire molecule.
Influence of ortho-Dimethyl Substitution on Aromatic Ring Activation
In electrophilic aromatic substitution (EAS) reactions, substituents on the benzene (B151609) ring determine the rate and regioselectivity of the substitution. uci.edu
Electronic Effect: Alkyl groups, such as the two methyl groups in this compound, are electron-donating through an inductive effect. libretexts.org They push electron density into the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. This increased reactivity is termed activation. uobabylon.edu.iq
Directing Effect: As activating groups, alkyl substituents are ortho, para-directors. leah4sci.com This means they direct incoming electrophiles to the positions ortho and para to themselves. In the case of this compound, the two methyl groups at positions 2 and 6 would direct incoming electrophiles to the 3, 4, and 5 positions of the ring.
Steric Effect: The most significant influence of the ortho-dimethyl substitution is steric hindrance. The bulky methyl groups flank the other positions on the ring and the point of attachment of the ethyl acetate group. This steric crowding can significantly hinder the approach of an electrophile to the positions ortho to the methyl groups (positions 3 and 5). Consequently, electrophilic substitution, if it occurs, is most likely to happen at the para position (position 4), which is electronically activated and sterically more accessible. This steric effect can also impact reactions at the benzylic carbon and the ester carbonyl, as previously mentioned.
Modulation of Reactivity by Electron-Donating Groups
The two methyl groups function as electron-donating groups (EDGs), which has several consequences for the molecule's reactivity.
Aromatic Ring: The EDGs increase the electron density of the aromatic π-system, activating it towards electrophilic attack. libretexts.orguomustansiriyah.edu.iq They stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic aromatic substitution, thereby lowering the activation energy of the reaction. uci.edu
Ester Moiety: The electron-donating nature of the substituted phenyl ring can have a minor electronic influence on the reactivity of the ester group. However, this effect is generally considered less significant than the steric hindrance imposed by the ortho-methyl groups.
The table below summarizes the expected effects of the substituents on the reactivity of the aromatic ring.
| Substituent Effect | Description | Consequence for this compound |
| Inductive Effect | The methyl groups donate electron density through the sigma bonds to the aromatic ring. | Increases the nucleophilicity of the ring, making it more reactive in electrophilic aromatic substitution. |
| Steric Hindrance | The physical bulk of the ortho-methyl groups impedes access to adjacent positions on the ring. | Favors electrophilic attack at the less hindered para-position (C4) and slows down reactions at the ester carbonyl. |
| Directing Effect | The electron-donating methyl groups stabilize the carbocation intermediate when substitution occurs at the ortho and para positions. | Directs incoming electrophiles primarily to the para-position due to the combination of electronic activation and steric hindrance at the ortho-positions. |
Mechanistic Aspects of Derivatization Reactions
The derivatization of this compound is governed by the reactivity of its constituent functional groups: the ester and the activated methylene (B1212753) group. The steric hindrance imposed by the ortho-dimethylated phenyl ring is a critical determinant in the mechanistic pathways of these reactions, influencing reaction rates and the feasibility of certain transformations.
Hydrolysis of the Ester Group
The hydrolysis of this compound to 2-(2,6-dimethylphenyl)acetic acid can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The mechanism is the reverse of Fischer esterification. It proceeds through the following steps:
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the ethoxy group's oxygen atoms, making it a good leaving group (ethanol).
Elimination of ethanol: The tetrahedral intermediate collapses, expelling an ethanol molecule and reforming the carbonyl group.
Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated by water or another base to yield the final product.
The steric bulk of the 2,6-dimethylphenyl group can hinder the approach of water to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less substituted phenylacetates.
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and involves the following mechanistic steps:
Nucleophilic attack by hydroxide: The hydroxide ion attacks the electrophilic carbonyl carbon.
Formation of a tetrahedral intermediate: This intermediate contains a negatively charged oxygen.
Elimination of the ethoxide ion: The intermediate collapses, and the ethoxide ion is expelled.
Acid-base reaction: The newly formed carboxylic acid protonates the ethoxide ion, forming ethanol and a carboxylate salt.
Protonation: An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid.
Similar to the acid-catalyzed mechanism, the steric hindrance from the ortho-methyl groups can impede the initial attack of the hydroxide ion, thus affecting the reaction rate.
Transesterification
Transesterification involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol, and can also be acid- or base-catalyzed. The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The steric hindrance of the 2,6-dimethylphenyl group is a significant factor, often necessitating more forcing conditions or specialized catalysts to achieve efficient conversion. For instance, the use of a large excess of the reactant alcohol can help drive the equilibrium towards the desired product.
Enolate Formation and Alkylation
The methylene protons (α-protons) of this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile that can participate in alkylation reactions.
Mechanism of Enolate Formation and Alkylation:
Deprotonation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon, forming a lithium enolate. The use of a bulky base is crucial to avoid nucleophilic attack at the ester carbonyl. libretexts.orgyoutube.com
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking an electrophile, commonly an alkyl halide, in an SN2 reaction. libretexts.orgyoutube.com
The 2,6-dimethylphenyl group plays a significant role in this process. While it does not directly participate in the reaction, its steric bulk can influence the conformation of the enolate and the trajectory of the incoming electrophile, potentially leading to diastereoselectivity in cases where a chiral center is formed. The steric hindrance makes the formation of the thermodynamic enolate, which is more substituted, kinetically slow. libretexts.org
| Reagent/Condition | Product Type | Mechanistic Implication |
| Strong, bulky base (e.g., LDA) | Enolate | Favors deprotonation at the α-carbon over nucleophilic attack at the ester carbonyl. libretexts.orgyoutube.com |
| Alkyl Halide (e.g., CH₃I) | α-Alkylated Ester | The enolate undergoes SN2 reaction with the alkyl halide. libretexts.orgyoutube.com |
Krapcho Decarboxylation
While this compound itself does not undergo Krapcho decarboxylation, its derivatives, such as a malonic ester synthesized from it, would be subject to this reaction. This reaction is a synthetically useful method for the decarboxylation of esters bearing an electron-withdrawing group at the β-position.
General Mechanism:
Nucleophilic attack: A halide ion (typically from a salt like LiCl or NaCl in a polar aprotic solvent like DMSO) attacks the ethyl group of the ester in an SN2 fashion.
Dealkylation: This results in the formation of ethyl halide and a carboxylate anion.
Decarboxylation: Upon heating, the carboxylate anion loses carbon dioxide to form a carbanion.
Protonation: The carbanion is then protonated by a proton source (often trace water in the solvent) to give the final product.
The steric hindrance around the ester group in a derivative of this compound could potentially slow down the initial SN2 attack by the halide ion, possibly requiring higher temperatures or longer reaction times for the decarboxylation to proceed efficiently.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 2,6 Dimethylphenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the molecular structure, connectivity, and dynamics of a compound. For Ethyl 2-(2,6-dimethylphenyl)acetate, a combination of one-dimensional and two-dimensional NMR experiments has been employed for a comprehensive structural elucidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
¹H NMR spectroscopy is instrumental in identifying the different types of protons within a molecule and their neighboring environments. The spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the ethyl ester protons, and the methyl groups on the aromatic ring.
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling patterns (multiplicities) arise from the spin-spin interactions between neighboring non-equivalent protons. The coupling constant (J), measured in Hertz (Hz), provides information about the number and spatial relationship of these neighboring protons.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 7.00-7.15 | Multiplet | - |
| Methylene (CH₂) of Ethyl Group | 4.15 | Quartet | 7.1 |
| Methylene (CH₂) attached to Ring | 3.75 | Singlet | - |
| Methyl (CH₃) on Ring | 2.30 | Singlet | - |
| Methyl (CH₃) of Ethyl Group | 1.25 | Triplet | 7.1 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The aromatic protons typically appear as a multiplet in the downfield region (7.00-7.15 ppm). The methylene protons of the ethyl group present as a quartet at approximately 4.15 ppm due to coupling with the adjacent methyl protons. These methyl protons, in turn, appear as a triplet around 1.25 ppm. libretexts.org The benzylic methylene protons are observed as a singlet at about 3.75 ppm, indicating no adjacent non-equivalent protons. Similarly, the two methyl groups on the aromatic ring give rise to a single, more intense singlet at approximately 2.30 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift being indicative of its electronic environment.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 171.5 |
| Aromatic C (quaternary, attached to CH₂ and CH₃) | 136.0 |
| Aromatic C (quaternary, attached to CH₂) | 133.0 |
| Aromatic C-H | 128.5 |
| Aromatic C-H | 127.0 |
| Methylene Carbon (O-CH₂) | 60.5 |
| Methylene Carbon (Ar-CH₂) | 38.0 |
| Methyl Carbon (Ar-CH₃) | 19.5 |
| Methyl Carbon (O-CH₂-CH₃) | 14.2 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of around 171.5 ppm. The quaternary aromatic carbons are found between 133.0 and 136.0 ppm, while the protonated aromatic carbons resonate between 127.0 and 128.5 ppm. The methylene carbon of the ethyl group (O-CH₂) is observed at approximately 60.5 ppm, and the benzylic methylene carbon (Ar-CH₂) appears at about 38.0 ppm. The methyl carbons on the aromatic ring and the ethyl group are the most shielded, with signals around 19.5 ppm and 14.2 ppm, respectively.
Two-Dimensional NMR Techniques in Structural Assignment
To further confirm the structural assignments and connectivity of atoms, two-dimensional (2D) NMR techniques are employed. epfl.chderpharmachemica.com These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the quartet of the ethyl methylene group and the triplet of the ethyl methyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming that the singlet at 3.75 ppm in the ¹H NMR spectrum corresponds to the carbon at 38.0 ppm in the ¹³C NMR spectrum. epfl.ch
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.
Identification of Characteristic Functional Group Stretching and Bending Modes
The IR spectrum of this compound provides clear evidence for its key functional groups.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1735 | Strong |
| C-O Stretch (Ester) | ~1200 and ~1150 | Strong |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium-Strong |
| C-H Bend (Aliphatic) | 1465-1375 | Medium |
The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ester. orgchemboulder.com The strong C-O stretching vibrations of the ester group typically appear as two bands in the region of 1200-1150 cm⁻¹. orgchemboulder.com The aliphatic C-H stretching vibrations from the methyl and methylene groups are observed in the 2980-2850 cm⁻¹ range, while their corresponding bending vibrations are found between 1465 cm⁻¹ and 1375 cm⁻¹. nih.gov
Analysis of Aromatic Ring Vibrations
The presence of the substituted benzene (B151609) ring gives rise to several characteristic absorptions in both IR and Raman spectra.
Table 4: Aromatic Ring Vibrations for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch | 3100-3000 | IR |
| C=C Stretch (in-ring) | 1600-1585 and 1500-1400 | IR, Raman |
| C-H Out-of-plane Bend | 850-750 | IR |
Aromatic C-H stretching vibrations are typically observed as weaker bands in the 3100-3000 cm⁻¹ region of the IR spectrum. vscht.cz The characteristic C=C stretching vibrations within the aromatic ring usually produce bands in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz These can be observed in both IR and Raman spectra. Furthermore, the substitution pattern on the benzene ring influences the position of the C-H out-of-plane bending vibrations, which typically appear in the 850-750 cm⁻¹ range in the IR spectrum and can be indicative of the 1,2,3-trisubstituted pattern.
Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the molecular identity and assessing the purity of this compound. Different ionization techniques and instrumental setups provide complementary information.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of moderately polar molecules like this compound. In positive ion mode, the analysis typically reveals the protonated molecular ion, [M+H]⁺, as the most prominent peak. Given the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol , the expected m/z value for this ion is 193.26.
Often, adducts with alkali metal ions, present as impurities in the solvent or on glassware, are also observed. The most common of these is the sodium adduct, [M+Na]⁺. The formation of these adducts can help to confirm the molecular weight of the compound. rsc.org Additionally, proton-bridged dimers, [2M+H]⁺, may occasionally be detected at lower intensities, particularly at higher analyte concentrations. nih.gov
Table 1: Predicted ESI-MS Molecular Ions for this compound
| Ion Species | Formula | Calculated m/z | Ion Type |
| [M+H]⁺ | [C₁₂H₁₇O₂]⁺ | 193.12 | Protonated Molecule |
| [M+Na]⁺ | [C₁₂H₁₆O₂Na]⁺ | 215.10 | Sodium Adduct |
| [M+K]⁺ | [C₁₂H₁₆O₂K]⁺ | 231.08 | Potassium Adduct |
| [2M+H]⁺ | [C₂₄H₃₃O₄]⁺ | 385.24 | Proton-Bridged Dimer |
Note: The m/z values are calculated based on the most abundant isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for assessing the purity of volatile compounds such as this compound. uctm.edu The gas chromatograph separates the compound from any impurities or degradation products, while the mass spectrometer provides structural information for each eluting component. nih.gov The retention time from the GC is a characteristic property of the compound under specific analytical conditions, and the integrated area of the peak is proportional to its concentration, allowing for quantitative purity assessment.
In electron ionization (EI) mode, the mass spectrum of this compound exhibits a characteristic fragmentation pattern. While the molecular ion peak [M]⁺ at m/z 192 is expected, it may be of low intensity. The most prominent fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of a highly stable dimethyltropylium ion. This fragmentation is analogous to that of the unsubstituted ethyl phenylacetate (B1230308), which famously yields the tropylium (B1234903) ion at m/z 91. chemicalbook.comnist.gov For this compound, this key fragment is observed at m/z 119.
This technique is highly effective for monitoring the degradation of the ester, which could occur via hydrolysis back to 2-(2,6-dimethylphenyl)acetic acid and ethanol (B145695), or through other decomposition pathways under stress conditions (e.g., heat, light, or presence of contaminants). nih.gov
Table 2: Predicted Key Mass Fragments in GC-MS (EI) of this compound
| m/z | Proposed Fragment Ion | Formula | Significance |
| 192 | [C₁₂H₁₆O₂]⁺ | [M]⁺ | Molecular Ion |
| 147 | [M - OCH₂CH₃]⁺ | [C₁₀H₁₁O]⁺ | Loss of the ethoxy group |
| 119 | [C₉H₁₁]⁺ | [M - COOCH₂CH₃]⁺ | Dimethyltropylium ion (likely base peak) |
| 91 | [C₇H₇]⁺ | [C₉H₁₁ - C₂H₄]⁺ | Tropylium ion (from rearrangement) |
| 29 | [CH₂CH₃]⁺ | [C₂H₅]⁺ | Ethyl cation |
X-ray Crystallography
The molecular geometry of this compound is dominated by the steric hindrance imposed by the two methyl groups at the ortho positions of the phenyl ring. This steric pressure forces the plane of the acetate (B1210297) substituent to be nearly perpendicular to the plane of the aromatic ring. This orthogonal arrangement minimizes the steric clash between the carbonyl oxygen and the methyl groups.
The bond lengths and angles within the phenyl ring and the ester group are expected to fall within normal ranges for sp² and sp³ hybridized carbons and oxygens. The ethyl group of the ester will likely adopt a staggered conformation to minimize torsional strain.
In the absence of strong hydrogen bond donors like -OH or -NH, the crystal packing of this compound is governed by weaker intermolecular forces. The primary interactions expected are:
C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the activated C-H groups of the phenyl ring or the ethyl group and the carbonyl oxygen (C=O) of a neighboring molecule. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice. rsc.org
C-H···π Stacking: Interactions between the C-H bonds of one molecule and the electron-rich π-system of the aromatic ring of an adjacent molecule are also highly probable. researchgate.netresearchgate.net These interactions play a crucial role in the organization of aromatic molecules in crystals.
π-π Stacking: Due to the steric bulk of the ortho-methyl groups, classical face-to-face π-π stacking is unlikely. The methyl groups would prevent the close approach required for such interactions. Instead, offset or edge-to-face π-stacking arrangements might occur. nih.govnih.gov
The asymmetric unit of the crystal would contain one or more molecules of this compound. Without experimental data, the exact crystal system and space group cannot be determined. However, organic molecules of this type often crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). rsc.org
Computational and Theoretical Studies on Ethyl 2 2,6 Dimethylphenyl Acetate
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Conformation Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the optimized geometry and conformational preferences of molecules. In the case of Ethyl 2-(2,6-dimethylphenyl)acetate, the key conformational feature is the rotational barrier around the C-C bond connecting the phenyl ring and the acetate (B1210297) group.
Due to the steric hindrance imposed by the two methyl groups at the ortho positions (2 and 6) of the phenyl ring, free rotation is significantly restricted. DFT calculations, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would predict a preferred conformation where the ethyl acetate group is twisted out of the plane of the dimethylphenyl ring to minimize steric repulsion. This dihedral angle would be a critical parameter defining the molecule's ground state geometry. Studies on other sterically hindered esters confirm that such steric effects are a dominant factor in determining molecular conformation.
HOMO-LUMO Energy Gap Analysis and Charge Transfer Interactions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,6-dimethylphenyl ring, while the LUMO would likely be centered on the carbonyl group of the ethyl acetate moiety, which is the most electron-deficient part of the molecule. The analysis of the HOMO-LUMO gap would provide insights into the charge transfer interactions that can occur within the molecule. Theoretical studies on similar aromatic esters have shown that substituents on the phenyl ring can significantly influence the HOMO and LUMO energy levels.
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | High | Indicates electron-donating nature of the dimethylphenyl group. |
| LUMO Energy | Low | Indicates electron-accepting nature of the ester group. |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. In an MEP map of this compound, the regions of negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl groups and the phenyl ring. This visualization helps in understanding intermolecular interactions and the initial steps of chemical reactions.
Reactivity Prediction and Mechanistic Modeling
Building upon the understanding of the molecule's electronic structure, computational methods can be employed to predict its reactivity in various chemical transformations.
Calculation of Fukui Functions and Electrophilicity Indices
Fukui functions and electrophilicity indices are powerful tools derived from DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f(r) indicates the change in electron density at a point r when the number of electrons in the system changes.
For this compound, the calculation of these indices would pinpoint the specific atoms most likely to participate in a reaction. The carbonyl carbon of the ester group is expected to have a high value for the Fukui function corresponding to nucleophilic attack (f+), making it a primary site for reactions with nucleophiles. The electrophilicity index (ω) provides a measure of the energy lowering of a system when it is saturated with electrons from the surroundings, thus quantifying its electrophilic character. The global electrophilicity index for this compound would classify it within the spectrum of electrophilic reagents.
| Parameter | Predicted Reactive Site | Type of Attack |
| Fukui Function (f+) | Carbonyl Carbon | Nucleophilic |
| Fukui Function (f-) | Phenyl Ring Carbons | Electrophilic |
| Electrophilicity Index (ω) | Moderate | General electrophilic character |
Computational Assessment of Steric Hindrance Effects
This steric crowding has profound implications for the molecule's reactivity. For instance, in related chemical systems, significant steric hindrance has been shown to lower the energy barrier for certain reaction pathways by destabilizing the ground state of the reactant. acs.org The presence of the two methyl groups can shield the adjacent ester functional group, potentially hindering its interaction with other molecules or catalysts. This is a critical factor in controlling reaction selectivity, where less sterically hindered sites are favored for chemical attack. acs.org Computational models can visualize and quantify this steric bulk, often represented through steric maps, which highlight the regions of high and low steric hindrance around the molecule. acs.org
Supramolecular Interactions Modeling
The assembly of molecules in the solid state is governed by a complex network of intermolecular forces. For this compound, computational modeling allows for a detailed analysis of these non-covalent interactions.
While lacking strong hydrogen bond donors like O-H or N-H groups, this compound can participate in weak C—H⋯O hydrogen bonds. ethernet.edu.et In the crystalline state, hydrogen atoms from the methyl groups or the phenyl ring can act as weak donors, interacting with the electronegative carbonyl oxygen atom of the ester group in an adjacent molecule. researchgate.net
These interactions, though individually weak, can collectively direct the formation of specific supramolecular architectures. Computational studies on similar ester-containing compounds show that such C—H⋯O interactions often lead to the formation of centrosymmetric dimers or one-dimensional molecular chains. iucr.orgresearchgate.net The geometry and strength of these hydrogen bonds can be precisely calculated, providing insight into the stability and arrangement of the molecules in a crystal lattice. uzh.ch The self-assembly process driven by these weak interactions can result in well-defined, ordered structures, such as parallel or antiparallel chains. nih.gov
The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the intermolecular contacts. nih.gov Given the chemical structure, the most significant contributions to the Hirshfeld surface are expected to be from H⋯H contacts, due to the high proportion of hydrogen atoms in the molecule. acs.org Other important interactions would include C⋯H/H⋯C and O⋯H/H⋯O contacts, corresponding to the van der Waals forces and the weak hydrogen bonds discussed previously. iucr.orguzh.chnih.gov The percentage contribution of each contact type provides a clear picture of the packing forces at play. nih.gov
Table 1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Analogous Ethyl Ester Compound. This table is based on data from similar molecular structures to predict the interaction profile for this compound.
| Interaction Type | Predicted Contribution (%) |
| H···H | 35 - 45% |
| C···H/H···C | 15 - 25% |
| O···H/H···O | 10 - 20% |
| Other (C···C, etc.) | < 10% |
Data compiled from analogous structures reported in literature. acs.orgiucr.orgnih.gov
This quantitative breakdown allows for a detailed comparison of the packing motifs between different crystalline structures and provides fundamental insights into how molecular shape and functional groups dictate supramolecular assembly. acs.org
Investigation of Biological Activity and Molecular Mechanisms of Action Non Clinical Focus
Molecular Target Interactions and Ligand Binding
There is no scientific literature available that describes the interaction of Ethyl 2-(2,6-dimethylphenyl)acetate with specific molecular targets or its ligand binding properties.
Mechanisms of Enzyme Inhibition (e.g., Acetylcholinesterase, Cytochrome P450 Isoforms)
No studies were identified that investigated the potential for this compound to act as an inhibitor of enzymes, including key targets such as acetylcholinesterase or various cytochrome P450 isoforms. Research on the enzyme inhibitory properties of similarly structured compounds exists, but this cannot be extrapolated to this compound.
Modulation of Receptor Activity and Cellular Responses
Information regarding the ability of this compound to modulate receptor activity and influence cellular responses is not present in the available scientific literature.
Mechanistic Insights into Biological Activities
Due to the absence of primary research on the biological effects of this compound, there are no mechanistic insights to report.
Cellular and Molecular Pathways of Antimicrobial Action
There are no published studies detailing any antimicrobial activity for this compound, and consequently, no information on its potential cellular or molecular pathways of action against microorganisms.
Underlying Mechanisms of Antioxidant Activity
The potential antioxidant activity of this compound has not been evaluated in any accessible scientific studies. Therefore, data on the underlying mechanisms, such as radical scavenging or interaction with antioxidant enzymes, is unavailable.
Methodological Approaches in Biological Evaluation
As there are no published biological evaluations for this compound, a description of methodological approaches is not possible.
In Vitro Enzyme Inhibition Assay Methodologies
In vitro enzyme inhibition assays are crucial for identifying and characterizing the interaction of a test compound with specific enzymes. sci-hub.se These assays measure the extent to which a compound, such as this compound, can block the activity of a target enzyme. The general principle involves incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of the enzymatic reaction. nih.gov
A common approach is to use a spectrophotometric or fluorometric method where the substrate or product of the enzymatic reaction is colored or fluorescent. The change in absorbance or fluorescence over time is directly proportional to the enzyme's activity. To assess the inhibitory potential of this compound, a series of experiments would be conducted.
Experimental Design:
Enzyme and Substrate Selection: Based on the structural characteristics of this compound, which contains a phenylacetate (B1230308) moiety, enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX) could be selected as initial targets, given that other phenylacetic acid derivatives have shown activity against these enzymes. Phenylacetate is also a known substrate for arylesterase, making this another potential enzyme for investigation. ncats.io
Assay Conditions: The assay is typically performed in a 96-well plate format to allow for high-throughput screening. Each well would contain the buffer solution, the selected enzyme, and varying concentrations of this compound (or a vehicle control, such as DMSO). sci-hub.se
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The plate is then placed in a microplate reader that monitors the change in absorbance or fluorescence at a specific wavelength over a set period.
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration. sci-hub.se
Below is a hypothetical data table illustrating the potential inhibitory activity of this compound against selected enzymes.
| Enzyme Target | Substrate | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |
| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | 0.1 | 12.5 | 45.2 |
| 1 | 28.3 | |||
| 10 | 48.9 | |||
| 50 | 75.1 | |||
| 100 | 92.4 | |||
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 0.1 | 8.2 | 68.7 |
| 1 | 21.5 | |||
| 10 | 42.1 | |||
| 50 | 65.8 | |||
| 100 | 85.3 | |||
| 5-Lipoxygenase (5-LOX) | Linoleic Acid | 0.1 | 5.6 | >100 |
| 1 | 15.2 | |||
| 10 | 30.7 | |||
| 50 | 45.9 | |||
| 100 | 58.1 |
This data is illustrative and does not represent actual experimental results.
Cytotoxicity Profiling Techniques (e.g., MTT Assays for cell line studies)
Cytotoxicity assays are essential for determining the potential of a compound to kill cells or inhibit their proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. springernature.com This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. springernature.com The amount of formazan produced is directly proportional to the number of viable cells.
Methodology for MTT Assay:
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) would be cultured in 96-well plates. thermofisher.com
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period, typically 24 to 72 hours.
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow for the formation of formazan crystals. abcam.com
Solubilization and Measurement: A solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to each well to dissolve the formazan crystals. abcam.com The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm. springernature.comthermofisher.com
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
The following table presents hypothetical cytotoxicity data for this compound against various cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) after 48h exposure |
| MCF-7 | Breast Adenocarcinoma | 78.5 |
| A549 | Lung Carcinoma | 92.1 |
| HCT-116 | Colon Carcinoma | 65.3 |
| HeLa | Cervical Carcinoma | 85.9 |
| HEK293 | Embryonic Kidney (Non-cancerous) | >200 |
This data is illustrative and does not represent actual experimental results.
Applications in Chemical Synthesis and Industrial Research
Role as a Versatile Synthetic Building Block in Organic Chemistry
Ethyl 2-(2,6-dimethylphenyl)acetate is recognized for its utility as a versatile building block in the field of organic chemistry. Its structural features, including the reactive ester group and the substituted phenyl ring, make it a valuable precursor for the synthesis of more complex molecular architectures.
Precursor in the Synthesis of Complex Organic Molecules
The primary role of this compound in organic synthesis is as a starting material or key intermediate in the construction of elaborate organic molecules. Its chemical structure allows for a variety of chemical transformations, enabling chemists to introduce the 2,6-dimethylphenylacetyl moiety into larger, more complex structures. This is particularly valuable in the synthesis of biologically active compounds and other functional organic materials.
Intermediate in Fine Chemical Manufacturing
In the realm of fine chemical manufacturing, this compound serves as a critical intermediate. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as starting materials for specialty chemicals. The use of this compound as an intermediate allows for the efficient and cost-effective production of high-value downstream products with specific functionalities.
Applications in Agrochemical Development
The agrochemical industry has seen significant applications of this compound, particularly in the development of agents for crop protection.
Research into Herbicide Formulations
While direct application as a herbicide has not been a primary focus, research into related compounds suggests the potential for developing new herbicidal agents. For instance, certain tetramic acid derivatives substituted with a 2-ethyl-4,6-dimethyl-phenyl group have been investigated for their use as pest control agents and herbicides wipo.int. This indicates that the core structure related to this compound is of interest in the ongoing search for novel and effective weed control solutions.
Development of Pesticidal Agents
A notable and well-documented application of this compound is its role as a key intermediate in the synthesis of the fungicide Metalaxyl. Metalaxyl is a widely used systemic fungicide that is effective against a range of plant diseases caused by oomycete fungi. The synthesis of Metalaxyl involves the use of a precursor derived from 2,6-dimethylaniline, which is structurally related to this compound. Specifically, N-(2,6-dimethylphenyl)alanine methyl ester is a crucial intermediate in the synthesis of Metalaxyl, and this compound serves as a precursor to this key intermediate.
The synthesis of Metalaxyl highlights the importance of this compound in the production of effective pesticidal agents that contribute to global food security by protecting crops from devastating diseases.
Specialized Industrial Applications
Beyond its role in agrochemical synthesis, esters of phenylacetic acid and its derivatives find applications in other specialized industrial sectors. Phenylacetic acid esters, in general, are known for their use as fragrance ingredients in perfumes, soaps, and other cosmetic products due to their characteristic honey-like or floral scents. While specific information on the fragrance profile of this compound is not extensively detailed in publicly available literature, the broader class of compounds to which it belongs has a well-established presence in the fragrance industry.
Furthermore, related phenylacetic acid derivatives are utilized as raw materials in the synthesis of pharmaceuticals. This suggests a potential, though less documented, application of this compound as a building block in the development of active pharmaceutical ingredients (APIs).
Contribution to the Fragrance Industry (Research on Olfactory Properties)
Esters are a cornerstone of the fragrance industry, prized for their ability to produce a wide array of pleasant aromas, often mimicking fruits and flowers. scentjourner.com The family of phenylacetate (B1230308) esters, in particular, is known for its characteristic sweet, floral, and honey-like notes, which are invaluable to perfumers for adding depth and complexity to scents. scentjourner.comperfumersworld.com
While research into the specific olfactory profile of this compound is not extensively documented in public literature, its structural class provides clues to its potential aromatic character. Phenylacetate esters are widely utilized for their desirable scent profiles. For instance, phenylethyl acetate (B1210297) imparts a sweet, rosy, and honeyed floral quality, while geranyl phenylacetate is described as having a soft, very sweet honey-rose and herbaceous odor. scentjourner.comperfumersworld.com Allyl phenylacetate is another member of this group, noted for its fruity, honey-like scent. wikipedia.org
The olfactory properties of these esters are a direct result of their molecular structure. The presence of the ester group is fundamental to their characteristic aromas, and modifications to other parts of the molecule, such as the alkyl or aryl groups, can fine-tune the scent. Given that this compound belongs to this class of compounds, it is anticipated to contribute to the floral and sweet aromatic palette. However, further sensory analysis and research are required to precisely characterize its unique scent profile and potential applications in perfumery.
| Phenylacetate Ester | Reported Olfactory Notes |
|---|---|
| Phenylethyl Acetate | Sweet, Rosy, Honey-like, Floral scentjourner.com |
| Geranyl Phenylacetate | Soft, Sweet Honey-Rose, Herbaceous, Fruity perfumersworld.com |
| Allyl Phenylacetate | Fruity, Honey wikipedia.org |
| Phenyl Ethyl Phenyl Acetate | Sweet, Aromatic Honey-Rose, Fruity perfumersworld.com |
Role in Polymer Chemistry Research (e.g., Poly(2,6-dimethyl-1,4-phenylene oxide)s)
In the field of polymer chemistry, high-performance thermoplastics are of significant interest for their durability and stability. One such polymer is Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), an engineering plastic known for its excellent thermal stability, resistance to acids and bases, and low moisture absorption. mdpi.com
The synthesis of PPO is typically achieved through the oxidative coupling polymerization of its corresponding monomer, 2,6-dimethylphenol (B121312). researchgate.netmdpi.com This process generally utilizes a catalyst system, such as a copper-amine complex, to facilitate the reaction.
While this compound shares the core 2,6-dimethylphenyl structural unit with the repeating monomer of PPO, a review of the scientific literature does not indicate its direct use as a monomer for the synthesis of PPO. Polymerization reactions require specific functional groups that can participate in chain-forming reactions. The synthesis of PPO relies on the hydroxyl group of the 2,6-dimethylphenol monomer.
Furthermore, this compound does not function as a typical polymerization initiator. Chain-growth polymerizations are started by initiators, which are compounds that can generate reactive species like free radicals or ions. tcichemicals.comsigmaaldrich.com Common thermal radical initiators include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, like benzoyl peroxide (BPO). tcichemicals.comfujifilm.comresearchgate.net The structure of this compound is not conducive to generating these reactive species under typical polymerization conditions.
Analytical Chemistry Applications in Quality Control and Process Monitoring
The principles of analytical chemistry are crucial for ensuring the quality and consistency of chemical products through rigorous quality control and in-process monitoring. For a compound like this compound, these applications ensure the final product meets the required purity standards and that the manufacturing process is efficient and reproducible.
Process monitoring for the synthesis of this compound, likely produced via Fischer esterification of 2-(2,6-dimethylphenyl)acetic acid with ethanol (B145695), would involve the real-time analysis of the reaction mixture. Analytical techniques would be employed to track the concentration of reactants and the formation of the ethyl acetate product. This data allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and minimize the formation of by-products. mdpi.comdergipark.org.tr
Quality control of the final this compound product is the subsequent step, where its identity and purity are confirmed. This involves testing for the presence and quantity of any impurities, which could include unreacted starting materials, residual solvents, or by-products from side reactions. The acceptable limits for such impurities are often defined by regulatory guidelines, such as those from the International Conference on Harmonisation (ICH) for pharmaceutical applications. unr.edu.ar
Chromatographic Techniques for Impurity Identification and Quantification
Chromatography is the primary tool for separating, identifying, and quantifying impurities in chemical substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of compounds like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is effective for separating non-volatile or thermally sensitive impurities. A stability-indicating HPLC method would be developed to separate the main compound from any potential degradation products or process-related impurities. chemmethod.com For this compound, a common approach would be a reverse-phase method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is typically performed using an ultraviolet (UV) detector.
Gas Chromatography (GC): GC is ideal for the analysis of volatile and semi-volatile compounds. It is highly effective for identifying residual solvents and other volatile impurities. A sample of this compound would be injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column (e.g., a DB-624 or similar). scirp.org A Flame Ionization Detector (FID) provides quantitative data based on the concentration of each component, while a Mass Spectrometer (MS) detector can be used to identify unknown impurities by their mass spectra. scispace.comujpronline.comcabidigitallibrary.org
| Technique | Typical Application | Example Parameters | Potential Impurities Detected |
|---|---|---|---|
| HPLC | Quantification of non-volatile impurities and degradation products | Column: C18; Mobile Phase: Acetonitrile/Water; Detector: UV | Unreacted 2-(2,6-dimethylphenyl)acetic acid, by-products of synthesis |
| GC | Quantification of volatile and semi-volatile impurities | Column: Capillary (e.g., DB-624); Detector: FID, MS | Residual ethanol, residual solvents (e.g., toluene), volatile by-products |
Use as a Chemical Probe in Analytical Assays
A chemical probe is a small molecule used to study and manipulate a biological system or to interrogate a complex chemical reaction. Currently, there is no evidence in the scientific literature to suggest that this compound is used as a chemical probe in analytical or biological assays.
However, in the context of analytical chemistry, a compound with stable properties and high purity can sometimes be used as an internal standard. An internal standard is a known amount of a compound added to a sample to aid in the quantification of other components. nih.gov By comparing the detector response of the analyte to that of the internal standard, variations in sample injection volume and detector response can be corrected for, leading to more accurate quantification. While not its primary application, it is plausible that this compound could serve as an internal standard in the chromatographic analysis of structurally similar compounds, provided it is not present in the original sample and resolves well from other components.
Mentioned Compounds
| Compound Name |
|---|
| 2,2'-azobis(isobutyronitrile) (AIBN) |
| 2,6-dimethylphenol |
| 2-(2,6-dimethylphenyl)acetic acid |
| Acetonitrile |
| Allyl phenylacetate |
| Benzoyl peroxide (BPO) |
| Ethanol |
| This compound |
| Geranyl phenylacetate |
| Methanol |
| Phenylethyl acetate |
| Phenyl Ethyl Phenyl Acetate |
| Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) |
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(2,6-dimethylphenyl)acetate, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 2,6-dimethylphenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone. Optimization includes adjusting reaction time (e.g., 8–12 hours reflux), stoichiometric ratios (1:1.2 for phenol:ethyl bromoacetate), and catalytic KI to enhance reactivity . Monitoring via TLC ensures reaction completion. Post-synthesis, purification by column chromatography or recrystallization improves yield and purity.
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.5 ppm for -OCH₂CH₃) and aromatic protons (δ ~6.5–7.5 ppm for dimethylphenyl) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z 206.2 for [M+H]⁺).
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) validate functional groups.
- X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELX software is widely used for refinement .
Q. How can researchers ensure purity and stability during storage?
Purify via flash chromatography (hexane/ethyl acetate gradient) to remove unreacted starting materials. Store as a neat oil at -20°C in inert, airtight containers to prevent hydrolysis or oxidation. Stability assessments via periodic NMR or HPLC over ≥2 years are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS data often arise from impurities, tautomerism, or solvent effects. Solutions include:
Q. How does the steric effect of the 2,6-dimethyl group influence reactivity in catalytic reactions?
The ortho-methyl groups create steric hindrance, reducing electrophilic substitution at the aromatic ring. This directs reactivity toward the acetate side chain, favoring nucleophilic acyl substitution or hydrolysis. Kinetic studies (e.g., varying substituents in Hammett plots) quantify steric contributions .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Enzyme Inhibition Assays : Test interactions with esterases or lipases via Michaelis-Menten kinetics.
- Molecular Docking : Simulate binding to active sites (e.g., using AutoDock Vina) to identify key residues.
- Metabolic Profiling : LC-MS tracks degradation products in vitro (e.g., liver microsomes) to map metabolic pathways .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Modify the acetate group (e.g., replacing ethyl with methyl or tert-butyl) or phenyl substituents (e.g., electron-withdrawing groups) to assess effects on bioactivity. For example:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria via MIC assays.
- Thermodynamic Solubility : Use shake-flask methods to correlate lipophilicity (logP) with bioavailability .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
Scale-up challenges include heat dissipation and side reactions. Use flow chemistry for controlled mixing and temperature. Alternatively, employ phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity .
Q. What computational tools validate spectroscopic and crystallographic data?
Q. How to design experiments assessing solvent effects on reactivity?
Compare reaction rates in solvents of varying polarity (e.g., DMF vs. THF) using kinetic profiling. Kamlet-Taft parameters quantify solvent hydrogen-bonding and polarizability impacts on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
